The synthesis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of semicarbazide with a suitable carboxylic acid or acid chloride in the presence of phosphorus oxychloride. The general procedure includes the following steps:
The synthesis may also involve acylation steps where the amino group of the oxadiazole is acylated with various acid chlorides to form derivatives with enhanced biological activities .
The molecular structure of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine features a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. The compound's structure can be described as follows:
The molecular formula is , and its molecular weight is approximately 253.26 g/mol. The presence of methoxy groups contributes to the compound's electron-donating properties which can influence its reactivity and interaction with biological targets .
The chemical reactivity of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine primarily involves nucleophilic substitution reactions due to the presence of the amino group on the oxadiazole ring. Possible reactions include:
These reactions are critical for modifying the compound to enhance its pharmacological properties .
The mechanism of action for compounds like 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine often involves interaction with specific biological targets such as enzymes or receptors. For example:
Studies have shown that modifications in the oxadiazole structure can lead to significant changes in biological activity due to alterations in binding affinity and selectivity towards target proteins .
The physical properties of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine include:
Chemical properties include stability under normal conditions but may be sensitive to strong acids or bases which could hydrolyze the oxadiazole ring .
The applications of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine extend across various fields:
Nitrogen-containing heterocycles represent a cornerstone of modern pharmaceutical design, forming the structural basis of approximately 60% of small-molecule drugs approved by regulatory agencies. These privileged structures exhibit exceptional versatility in mimicking essential biological motifs and engaging in diverse molecular interactions with therapeutic targets. The electron-rich nature of nitrogen heteroatoms facilitates hydrogen bonding, dipole-dipole interactions, and π-stacking phenomena critical for target binding affinity and selectivity. Particularly in central nervous system (CNS) and anticancer therapeutics, heterocyclic frameworks demonstrate optimized pharmacokinetic properties, including enhanced blood-brain barrier penetration and metabolic stability [1].
The 1,3,4-oxadiazole ring exemplifies this significance, with derivatives demonstrating a remarkable spectrum of bioactivities. Recent studies highlight 5-aryl-1,3,4-oxadiazol-2-amines as potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, showing IC50 values superior to established drugs like rivastigmine in some cases (12.8–99.2 μM for AChE; from 53.1 μM for BChE) [1]. Molecular docking reveals their ability to non-covalently block entry into the enzyme gorge and catalytic site, validating their mechanism of action. Beyond cholinesterase inhibition, this heterocyclic core features prominently in antimicrobial, antiviral, and anticancer agents, underscoring its adaptability to multiple therapeutic areas through strategic substitution [5].
The 1,3,4-oxadiazole ring is a planar, π-electron-deficient, aromatic five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its unique electronic distribution confers remarkable metabolic stability while serving as a versatile bioisostere for ester and carboxylate functionalities. The ring exhibits moderate lipophilicity (logP ≈ 1.2-2.5), enhancing membrane permeability compared to more polar carboxylic acid counterparts. Crucially, the 2-amino substituent (NH2) provides a hydrogen bond donor site, while the ring atoms (particularly N4 and O) act as hydrogen bond acceptors, creating a multifaceted pharmacophore capable of diverse target interactions [5] [8].
C-5 Substituent | Biological Activity | Potency Range (IC50 or GI50) | Primary Molecular Target | |
---|---|---|---|---|
3,4,5-Trimethoxyphenyl | Tubulin Inhibition / Antiproliferative | 0.39 - 3.21 µM (HepG2, MCF-7) | Tubulin / Aromatase | [4] [10] |
Pyridin-4-yl | Cholinesterase Inhibition | 12.8 µM (AChE); 53.1 µM (BChE) | AChE / BChE | [1] |
Unsubstituted phenyl | Anticancer (Broad Spectrum) | 1.83 µM (MGI50, NCI-60) | VEGFR-2 Kinase | [2] |
2-Pyridyl | Antimicrobial | Variable inhibition zones | Bacterial enzymes | [5] |
Alkyl chains (C12) | Dual Cholinesterase Inhibition | 12.8–99.2 µM (AChE) | AChE Catalytic Site | [1] |
Synthetic accessibility further enhances the scaffold's utility. 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine is typically synthesized via:
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in anticancer drug discovery, prominently featured in natural products like combretastatin A-4, podophyllotoxin, and colchicine. Its inclusion in the 5-position of the 1,3,4-oxadiazole ring dramatically enhances antiproliferative activity through multiple mechanisms [6] [8] [10]:
Tubulin Polymerization Inhibition: The TMP group facilitates binding at the colchicine site of β-tubulin. Molecular docking studies confirm that 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine derivatives occupy this pocket, forming critical van der Waals contacts with residues like βTyr224 and βLeu248, and hydrogen bonds via the oxadiazole nitrogen atoms. This interaction disrupts microtubule dynamics, triggering G2/M cell cycle arrest and apoptosis. Compounds bearing this motif demonstrate potent inhibition of β-tubulin polymerization (up to 86.73% inhibition at IC50 concentrations), rivaling podophyllotoxin (91.32%) [4].
Enhanced Lipophilicity and Cellular Uptake: The three methoxy groups significantly increase compound lipophilicity (calculated logP increases by ~1.5-2.0 units compared to unsubstituted phenyl), promoting passive diffusion across cellular membranes. This is evidenced by potent activity against multidrug-resistant cancer cell lines where compounds like N-phenyl triazinone derivatives (incorporating TMP) show IC50 = 1.38 µM in HepG2 cells, coupled with selectivity over normal liver cells (IC50 = 29.07 µM in HL-7702) [4].
Multi-Target Engagement: Beyond tubulin, the TMP moiety contributes to inhibition of other targets:
HDACs: TMP derivatives can act as surface recognition motifs for histone deacetylase inhibition, influencing epigenetic regulation in cancer cells [8].
Table 2: Structure-Activity Relationships (SAR) of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine Derivatives
Structural Modification | Impact on Bioactivity | Proposed Rationale | Evidence Source | |
---|---|---|---|---|
C-5 Position: 3,4,5-Trimethoxyphenyl | Essential for Tubulin Binding / High Anticancer Potency | Optimal fit in colchicine site; Methoxy groups provide hydrophobic contacts & H-bond acceptors | Docking; IC50 = 0.39 µM (MCF-7) | [4] [6] [10] |
N-2 Position: Unsubstituted amine (-NH2) | Moderate activity; Allows further derivatization | H-bond donor capability; Can interact with catalytic residues | Base scaffold activity (reference point) | [5] [8] |
N-2 Position: Alkylation (e.g., -NHEt) | Variable; Can increase lipophilicity & cell penetration | May reduce H-bond donation capacity; Alters pharmacokinetics | PubChem CID 3068776 (no direct bioactivity) | [3] |
N-2 Position: Acylation (e.g., alkanamides) | Can enhance potency against specific targets (kinases, HDAC) | Introduces new H-bond acceptors/donors; Extends interaction surface | Enhanced VEGFR-2 inhibition in chalcone-DHPM hybrids | [2] [8] |
Oxadiazole replaced by Thiadiazole | Reduced potency in cholinesterase inhibition | Altered electronic distribution; Larger atomic radius of S vs. O | Lower AChE IC50 compared to oxadiazole | [1] |
The strategic placement of the TMP group on the oxadiazole ring creates a conjugate system enhancing electron delocalization. This likely improves DNA intercalation potential or interaction with topoisomerase II, as suggested by DNA flow cytometry analyses showing G2/M phase arrest in HepG2 cells treated with TMP-containing triazinone derivatives [4]. The synergy between the TMP unit's biological legacy and the oxadiazole's pharmacokinetic advantages positions 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine as a high-value scaffold for developing novel multi-target anticancer agents.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1